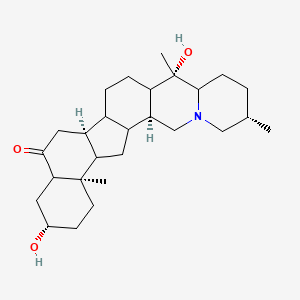

Peiminine

説明

特性

分子式 |

C27H43NO3 |

|---|---|

分子量 |

429.6 g/mol |

IUPAC名 |

(2S,6S,10S,15S,20S,23R)-10,20-dihydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one |

InChI |

InChI=1S/C27H43NO3/c1-15-4-7-25-27(3,31)21-6-5-17-18(20(21)14-28(25)13-15)11-22-19(17)12-24(30)23-10-16(29)8-9-26(22,23)2/h15-23,25,29,31H,4-14H2,1-3H3/t15-,16-,17?,18?,19-,20-,21?,22?,23?,25?,26+,27-/m0/s1 |

InChIキー |

IQDIERHFZVCNRZ-GAJVHJNZSA-N |

SMILES |

CC1CCC2C(C3CCC4C(C3CN2C1)CC5C4CC(=O)C6C5(CCC(C6)O)C)(C)O |

異性体SMILES |

C[C@H]1CCC2[C@@](C3CCC4[C@@H]5CC(=O)C6C[C@H](CC[C@@]6(C5CC4[C@@H]3CN2C1)C)O)(C)O |

正規SMILES |

CC1CCC2C(C3CCC4C(C3CN2C1)CC5C4CC(=O)C6C5(CCC(C6)O)C)(C)O |

同義語 |

peimine verticine verticinone |

製品の起源 |

United States |

Foundational & Exploratory

Peiminine's Mechanism of Action in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peiminine, a major isosteroid alkaloid extracted from the bulbs of Fritillaria species, has demonstrated significant anti-cancer potential across a range of malignancies. This technical guide provides an in-depth analysis of the molecular mechanisms underpinning this compound's oncostatic effects. It primarily focuses on its role in modulating critical signaling pathways, inducing programmed cell death (apoptosis), instigating cell cycle arrest, and inhibiting metastasis. This document synthesizes current research findings, presenting quantitative data in structured tables, detailing key experimental protocols, and visualizing complex biological processes through signaling pathway and workflow diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.

Core Mechanisms of Action

This compound exerts its anti-cancer effects through a multi-pronged approach, primarily by:

-

Modulating Key Signaling Pathways: this compound has been shown to significantly interfere with pro-survival signaling cascades within cancer cells. A primary target is the PI3K/Akt/mTOR pathway , which is frequently dysregulated in various cancers.[1][2][3] this compound treatment leads to the downregulation of key components of this pathway, including PI3K and Akt, and the upregulation of the tumor suppressor PTEN, a negative regulator of the PI3K/Akt pathway.[1] This inhibition of Akt activation suppresses downstream signals that promote cell survival and proliferation.[1] Additionally, this compound has been observed to induce the ROS/JNK signaling pathway , leading to apoptosis and autophagy in osteosarcoma cells.[4] In prostate cancer, this compound disrupts intracellular calcium homeostasis through the Ca2+/CaMKII/JNK pathway , triggering apoptosis.[5]

-

Inducing Apoptosis: A hallmark of cancer is the evasion of apoptosis. This compound effectively reinstates this crucial cell death program through both the intrinsic (mitochondrial) and extrinsic pathways.[6] Mechanistically, it upregulates the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2, thereby altering the Bax/Bcl-2 ratio to favor apoptosis.[1][6] This leads to the activation of caspase cascades, including caspase-3, caspase-8, and caspase-9, and the subsequent cleavage of poly(ADP-ribose) polymerase (PARP), culminating in apoptotic cell death.[6][7]

-

Inducing Cell Cycle Arrest: this compound disrupts the uncontrolled proliferation of cancer cells by inducing cell cycle arrest at different phases. In urothelial bladder cancer and glioblastoma multiforme cells, it causes arrest in the G1 phase .[7][8] In human osteosarcoma cells, this compound induces G0/G1 phase arrest by regulating cell cycle-related proteins.[4][9] Furthermore, it has been shown to induce G2/M phase arrest in hepatocellular carcinoma HepG2 cells.[6]

-

Inhibiting Metastasis: Emerging evidence suggests that this compound can also impede cancer cell migration and invasion, key processes in metastasis. In osteosarcoma cells, this compound has been shown to reduce their invasive and migratory potential.[4] It also exhibits inhibitory effects on the migration and invasion of prostate cancer cells.[10]

Quantitative Data Summary

The following tables summarize the quantitative data on this compound's efficacy in various cancer cell lines.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cancer Type | Cell Line | IC50 Value | Treatment Duration (hours) | Reference |

| Hepatocellular Carcinoma | HepG2 | 4.58 µg/mL | 24 | [6] |

| Hepatocellular Carcinoma | HepG2 | 4.05 µg/mL | 48 | [6] |

| Hepatocellular Carcinoma | HepG2 | 3.79 µg/mL | 72 | [6] |

| Breast Cancer | MCF-7 | 5 µg/mL | Not Specified | [3] |

| Urothelial Bladder Cancer | BIU-87 | 710.3 µg/mL | 48 | [7] |

| Urothelial Bladder Cancer | EJ-1 | 651.1 µg/mL | 48 | [7] |

| Non-Small Cell Lung Cancer | H1299 | 97.4 µM | Not Specified | [11] |

Table 2: Dose-Dependent Effects of this compound on Cancer Cell Viability

| Cancer Type | Cell Line | Concentration | Effect on Cell Viability | Reference |

| Non-Small Cell Lung Cancer | H1299 | 0.7 µM - 200 µM | Dose-dependent reduction | [1] |

| Colorectal Cancer | HCT-116 | 50, 100, 200, 400 µM | Dose-dependent decrease | [2] |

| Hepatocellular Carcinoma | HepG2 | 2-6 µg/mL | Time- and dose-dependent reduction | [6] |

Key Experimental Protocols

This section details the methodologies for key experiments cited in the literature to study the effects of this compound.

Cell Viability Assay (MTT Assay)

-

Objective: To determine the cytotoxic effects of this compound on cancer cells.

-

Methodology:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of this compound for specified durations (e.g., 24, 48, 72 hours).

-

Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated.

-

Living cells with active mitochondrial reductase convert MTT into formazan (B1609692) crystals.

-

The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Cell viability is expressed as a percentage of the control (untreated cells).

-

Apoptosis Analysis (Annexin V/Propidium Iodide Staining and Flow Cytometry)

-

Objective: To quantify the induction of apoptosis by this compound.

-

Methodology:

-

Cells are treated with this compound at desired concentrations and time points.

-

Both adherent and floating cells are collected and washed with cold PBS.

-

Cells are resuspended in Annexin V binding buffer.

-

Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark.

-

The stained cells are analyzed by flow cytometry.

-

Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

-

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

-

Objective: To determine the effect of this compound on cell cycle distribution.

-

Methodology:

-

Cancer cells are treated with this compound for a specific duration.

-

Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

-

Fixed cells are washed and treated with RNase A to remove RNA.

-

Cells are stained with Propidium Iodide (PI), which intercalates with DNA.

-

The DNA content of the cells is analyzed by flow cytometry.

-

The percentage of cells in G0/G1, S, and G2/M phases of the cell cycle is determined.

-

Western Blot Analysis

-

Objective: To detect changes in the expression levels of specific proteins involved in signaling pathways, apoptosis, and cell cycle regulation.

-

Methodology:

-

Cells are treated with this compound, and total protein is extracted using lysis buffer.

-

Protein concentration is determined using a protein assay (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific to the proteins of interest (e.g., Akt, Bcl-2, Bax, Caspase-3).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

β-actin or GAPDH is often used as a loading control to normalize protein expression.

-

Quantitative Real-Time PCR (qPCR)

-

Objective: To measure the changes in mRNA expression levels of target genes.

-

Methodology:

-

Total RNA is extracted from this compound-treated and control cells.

-

The quality and quantity of RNA are assessed.

-

cDNA is synthesized from the RNA template using reverse transcriptase.

-

qPCR is performed using gene-specific primers and a fluorescent dye (e.g., SYBR Green) to amplify and detect the target cDNA.

-

The relative expression of the target genes is calculated using the 2^-ΔΔCt method, with a housekeeping gene (e.g., GAPDH) used for normalization.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.

Caption: this compound induces apoptosis via intrinsic and extrinsic pathways.

Caption: General experimental workflow for evaluating this compound's anti-cancer effects.

Conclusion and Future Directions

This compound presents a compelling profile as a potential anti-cancer therapeutic agent. Its ability to modulate multiple critical signaling pathways, induce apoptosis and cell cycle arrest, and inhibit metastasis underscores its multifaceted mechanism of action. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for further research and development.

Future investigations should focus on:

-

Elucidating further molecular targets: While the PI3K/Akt and ROS/JNK pathways are prominent, a broader understanding of this compound's interactome is necessary.

-

In vivo efficacy and safety profiling: Comprehensive studies in various preclinical cancer models are required to establish its therapeutic window and potential toxicities.

-

Combination therapies: Investigating the synergistic effects of this compound with existing chemotherapeutic agents or targeted therapies could lead to more effective treatment strategies.

-

Pharmacokinetic and pharmacodynamic studies: A thorough characterization of its absorption, distribution, metabolism, and excretion is crucial for clinical translation.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound inhibits colorectal cancer cell proliferation by inducing apoptosis and autophagy and modulating key metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijper.org [ijper.org]

- 4. This compound Induces G0/G1-Phase Arrest, Apoptosis, and Autophagy via the ROS/JNK Signaling Pathway in Human Osteosarcoma Cells in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. | BioWorld [bioworld.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. This compound suppresses prostate cancer progression by regulating cell proliferation, motility, apoptosis, and mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Multi-Level Study on the Anti-Lung Cancer Mechanism of this compound, a Key Component of Fritillaria ussuriensis Maxim.: Integrating Quality Analysis, Network Pharmacology, Bioinformatics Analysis, and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Pharmacological Profile of Peiminine and its Isosteric Analogue Peimine

For Researchers, Scientists, and Drug Development Professionals

Abstract: Peiminine (B1679210), a principal isosteroidal alkaloid isolated from the bulbs of Fritillaria species, has garnered significant scientific interest due to its broad spectrum of pharmacological activities. Traditionally used in Chinese medicine, modern research has substantiated its potent anti-cancer, anti-inflammatory, and neuroprotective properties. This technical guide provides an in-depth analysis of the pharmacological profile of this compound and its closely related analogue, Peimine. We consolidate quantitative data from numerous studies, detail key experimental methodologies, and visualize the complex signaling pathways modulated by these compounds. The primary mechanisms of action involve the modulation of critical cellular pathways, including the PI3K/Akt/mTOR, NF-κB, and MAPK signaling cascades, as well as the induction of apoptosis, autophagy, and regulation of oxidative stress. This document serves as a comprehensive resource for researchers and professionals engaged in the exploration and development of novel therapeutics derived from natural products.

Introduction

This compound, also known as Verticinone or Zhebeinone, is a major bioactive alkaloid derived from various species of the Fritillaria plant, such as Fritillaria thunbergii and Fritillaria ussuriensis Maxim[1][2][3]. These plants have been a cornerstone of traditional Chinese medicine for centuries, primarily used for relieving coughs and eliminating phlegm[4]. This compound and its isosteric analogue Peimine (also known as Verticine) are recognized as the primary active components responsible for the therapeutic effects of Fritillaria bulbs[5].

Extensive pharmacological studies have revealed that this compound possesses a wide array of biological activities, including significant anti-tumor, anti-inflammatory, neuroprotective, and pulmonary-protective effects[1][4]. Its therapeutic potential stems from its ability to modulate multiple, often interconnected, cellular signaling pathways. This guide aims to synthesize the current scientific literature, offering a detailed overview of this compound's pharmacological profile, its mechanisms of action, and the experimental protocols used to elucidate these properties.

Anti-Cancer Pharmacological Profile

This compound has demonstrated significant cytotoxicity against a wide range of cancer cell lines, positioning it as a promising candidate for anti-cancer drug development. Its efficacy has been observed in cancers of the lung, colon, breast, prostate, and nervous system, among others[1][2][6].

In Vitro Cytotoxicity

The anti-proliferative effects of this compound have been quantified in numerous studies. The compound typically induces a dose- and time-dependent reduction in cancer cell viability. A summary of its efficacy across various cell lines is presented below.

| Cell Line | Cancer Type | Key Findings | Reference |

| H1299 | Non-Small-Cell Lung Cancer | Dose-dependent viability reduction (0.7-200 μM); Significant effects at ≥6 μM. | [1] |

| HCT-116 | Colorectal Cancer | Dose-dependent viability decrease observed at 50, 100, 200, and 400 μM after 48h. | [2] |

| HepG2 | Hepatocellular Carcinoma | IC50 of 4.58 µg/mL after 24 hours of treatment. | [7] |

| BIU-87, EJ-1 | Urothelial Bladder Cancer | IC50 values of 710.3 µg/mL and 651.1 µg/mL, respectively, at 48 hours. | [7] |

| Osteosarcoma Cells | Osteosarcoma | Induced G0/G1-phase arrest, apoptosis, and autophagy at concentrations up to 200 μM. | [8] |

Mechanisms of Anti-Cancer Action

This compound exerts its anti-neoplastic effects through the modulation of several key signaling pathways that govern cell proliferation, survival, and death.

2.2.1. Modulation of the PI3K/Akt/mTOR Pathway A frequently dysregulated pathway in human cancers, the PI3K/Akt/mTOR cascade is a primary target of this compound[1]. In non-small-cell lung cancer (H1299) cells, this compound treatment led to a significant downregulation of PI3K and Akt mRNA expression, while upregulating the expression of the tumor suppressor PTEN, a negative regulator of the pathway[1]. Similar inhibitory effects on the PI3K/Akt pathway have been noted in breast and colorectal cancer models, leading to reduced cell proliferation[1][2].

2.2.2. Induction of Apoptosis and Autophagy this compound is a potent inducer of programmed cell death. In lung cancer cells, it upregulates the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2, thereby promoting the apoptotic cascade[1]. In human osteosarcoma cells, this compound triggers apoptosis and autophagy through the generation of reactive oxygen species (ROS) and subsequent activation of the JNK signaling pathway[8]. In colorectal cancer, it induces both apoptosis and autophagic cell death[2][9]. Conversely, in glioblastoma, this compound has been shown to block autophagic flux, suggesting a context-dependent mechanism of action[6].

2.2.3. Induction of Oxidative Stress In osteosarcoma cells, this compound's anticancer effects are dependent on the generation of intracellular ROS[8]. The increase in ROS activates the c-Jun N-terminal kinase (JNK) pathway, which in turn mediates the induction of both apoptosis and autophagy[8]. This highlights a critical mechanism where this compound disrupts the cellular redox balance to trigger cell death.

Signaling Pathway Visualization: Anti-Cancer Mechanisms

The following diagram illustrates the primary signaling pathways targeted by this compound in cancer cells.

Anti-Inflammatory Pharmacological Profile

This compound exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators and modulating key inflammatory signaling pathways. Its efficacy has been demonstrated in various models, including LPS-induced mastitis, acute lung injury, and ulcerative colitis[10][11][12].

In Vitro and In Vivo Efficacy

This compound consistently reduces the expression and secretion of pro-inflammatory cytokines and enzymes in response to inflammatory stimuli.

| Model System | Inflammatory Stimulus | Key Findings | Reference |

| Mouse Mammary Epithelial Cells | Lipopolysaccharide (LPS) | Suppressed production of TNF-α, IL-6, IL-1β, COX-2, and iNOS. | [10] |

| BV-2 Microglial Cells | Lipopolysaccharide (LPS) | Dose-dependent decrease (10-50 µg/mL) in TNF-α, IL-6, and IL-1β mRNA and protein levels. | [13][14] |

| Mouse Model of Mastitis | Lipopolysaccharide (LPS) | Reduced histopathological damage and MPO activity; inhibited pro-inflammatory mediators. | [10] |

| Mouse Model of Ulcerative Colitis | Acetic Acid | Reduced levels of NO, MPO, IL-1β, IL-6, TNF-α; decreased gene expression of iNOS and COX-2. | [12] |

| Mouse Model of Acne | Cutibacterium acnes | Ameliorated histological symptoms and suppressed inflammatory cytokine expression. | [15] |

Mechanisms of Anti-Inflammatory Action

The anti-inflammatory effects of this compound are primarily mediated through the inhibition of the NF-κB and MAPK signaling pathways, which are central regulators of the inflammatory response.

3.2.1. Inhibition of NF-κB and MAPK Pathways In models of LPS-induced inflammation, this compound significantly inhibits the phosphorylation of key signaling proteins, including Akt, NF-κB p65, ERK1/2, and p38[10][13]. By preventing the activation of the transcription factor NF-κB and the MAPK cascades, this compound effectively blocks the downstream transcription of numerous pro-inflammatory genes, such as those for TNF-α, IL-6, and COX-2[10][15].

3.2.2. Modulation of TLR4 Signaling In a model of acute lung injury, the synergistic anti-inflammatory effect of this compound (in combination with Peimine and Forsythoside (B13851194) A) was linked to the dampening of the Toll-like receptor 4 (TLR4)/MAPK/NF-κB signaling pathway[11]. This suggests that this compound can act upstream to block the initial inflammatory signaling triggered by pathogens or cellular damage.

Signaling Pathway Visualization: Anti-Inflammatory Mechanisms

The diagram below outlines the mechanism by which this compound suppresses inflammatory signaling.

Neuroprotective Pharmacological Profile

This compound has emerged as a compound with significant neuroprotective potential, particularly in models of Parkinson's disease (PD). Its action is twofold: directly protecting neurons from toxins and reducing harmful neuroinflammation[13][16].

Efficacy in Parkinson's Disease Models

In both in vitro (SH-SY5Y cells) and in vivo (C. elegans) models of PD, this compound demonstrated robust protective effects. It was shown to:

-

Reduce the production of reactive oxygen species (ROS) and neuronal degeneration induced by the neurotoxin 6-hydroxydopamine (6-OHDA)[16].

-

Diminish the accumulation of α-synuclein, a pathological hallmark of PD[16].

-

Protect dopaminergic neurons from inflammation-induced cell death in LPS-induced rat models of PD[13][14].

-

Attenuate behavioral dysfunction in animal models[13].

Mechanisms of Neuroprotective Action

4.2.1. Modulation of the PINK1/Parkin Pathway A key mechanism underlying this compound's neuroprotective effect is its modulation of the PINK1/Parkin pathway, which is crucial for mitochondrial quality control[16]. This compound enhances the expression of PINK1 and Parkin, which in turn lessens the degradation of the X-linked inhibitor of apoptosis (XIAP). This leads to reduced apoptosis and enhanced activity of the ubiquitin-proteasome system (UPS) and autophagy, facilitating the clearance of toxic α-synuclein aggregates[16].

4.2.2. Anti-Neuroinflammatory Action Neuroinflammation, driven by activated microglia, is a major contributor to neuronal death in PD. This compound directly counteracts this by inhibiting microglial activation. It significantly decreases the LPS-induced expression of pro-inflammatory mediators like TNF-α, IL-6, IL-1β, COX-2, and iNOS in BV-2 microglial cells by inhibiting the phosphorylation of ERK1/2 and NF-κB p65[13][14].

Signaling Pathway Visualization: Neuroprotective Mechanisms

This diagram illustrates how this compound protects neurons in models of Parkinson's disease.

Profile of Peimine (Analogue)

Peimine (Verticine) is an isosteroidal alkaloid frequently co-isolated and studied with this compound[5]. It shares many pharmacological properties but also possesses distinct activities.

-

Anti-Cancer and Anti-Inflammatory: Like this compound, Peimine exhibits anti-tumor properties against prostate, breast, and gastric cancer and inhibits pro-inflammatory cytokines such as IL-6 and TNF-α[5][6].

-

Ion Channel Modulation: A distinguishing feature of Peimine is its activity as an ion channel blocker. It has been shown to inhibit voltage-dependent Nav1.7 and Kv1.3 channels, which contributes to its analgesic and anti-inflammatory effects[5].

-

Nicotinic Receptor Blockade: Peimine acts as a high-affinity, non-competitive antagonist of muscle-type nicotinic acetylcholine (B1216132) receptors (nAChRs)[17][18]. It inhibits the receptor through multiple mechanisms, including open-channel blockade and enhancement of desensitization. This activity may contribute to its anti-inflammatory and muscle-relaxant properties[18].

Experimental Methodologies

The following section details common protocols used to investigate the pharmacological properties of this compound.

Cell Viability Assessment (CCK-8 Assay)

This protocol is used to determine the cytotoxic effects of a compound on cultured cells.

-

Cell Seeding: Cancer cells (e.g., HCT-116) are seeded into 96-well plates at a density of 2,000-5,000 cells/well and incubated for 24 hours to allow for attachment[2].

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0-400 μM) or a vehicle control (DMSO)[2].

-

Incubation: Cells are incubated with the compound for a specified period (e.g., 24, 48, or 72 hours)[2].

-

Reagent Addition: 10 μL of Cell Counting Kit-8 (CCK-8) reagent is added to each well, and the plate is incubated for 1-4 hours at 37°C[2].

-

Measurement: The absorbance is measured at 450 nm using a microplate reader. Cell viability is calculated as a percentage relative to the vehicle-treated control group.

Apoptosis Analysis (Annexin V/PI Flow Cytometry)

This method quantifies the percentage of cells undergoing apoptosis.

-

Cell Culture and Treatment: Cells are cultured in 6-well plates and treated with desired concentrations of this compound for a specified time (e.g., 48 hours).

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Binding Buffer[2].

-

Staining: 5 μL of FITC-conjugated Annexin V and 5 μL of Propidium Iodide (PI) are added to the cell suspension. The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark[2].

-

Analysis: 400 μL of 1X Binding Buffer is added to each tube. The samples are analyzed by a flow cytometer within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic/necrotic.

Gene Expression Analysis (RT-qPCR)

This technique is used to measure changes in mRNA levels of target genes.

-

Cell Treatment and RNA Extraction: Cells are treated with this compound. Total RNA is then extracted using a commercial kit (e.g., TRIzol reagent) according to the manufacturer's instructions[1].

-

Reverse Transcription (RT): 1-2 μg of total RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

Quantitative PCR (qPCR): The qPCR reaction is performed using the synthesized cDNA, gene-specific primers (e.g., for PI3K, AKT, Bax, Bcl-2), and a fluorescent dye (e.g., SYBR Green) on a real-time PCR system[1].

-

Data Analysis: The relative expression of the target gene is calculated using the 2-ΔΔCt method, normalized to a housekeeping gene such as GAPDH or β-actin.

In Vivo Study Design (LPS-Induced Mastitis Model)

This protocol outlines a representative in vivo experiment to assess anti-inflammatory effects.

-

Animal Acclimatization: Female BALB/c mice are acclimatized for one week under standard laboratory conditions.

-

Grouping: Animals are randomly divided into groups: Control, LPS model, LPS + Dexamethasone (positive control), and LPS + this compound (at various doses).

-

Treatment: The this compound groups receive an intraperitoneal injection of the compound 1 hour before the LPS challenge and again 12 hours after[10].

-

Induction of Mastitis: Mice are anesthetized, and 50 μL of LPS (1 mg/mL) is slowly infused into the mammary gland canals[10].

-

Sample Collection: 24 hours after LPS injection, mice are euthanized. Mammary gland tissues are collected for histopathological analysis (H&E staining), myeloperoxidase (MPO) activity assays, and protein/cytokine analysis (ELISA, Western blot)[10].

Experimental Workflow Visualization

The following diagram provides a logical workflow for a typical in vitro pharmacological study.

Conclusion

This compound and its analogue Peimine are multifaceted isosteroidal alkaloids with substantial therapeutic potential. The comprehensive body of research highlights their robust anti-cancer, anti-inflammatory, and neuroprotective activities, which are underpinned by the modulation of fundamental cellular signaling pathways including PI3K/Akt, NF-κB, and MAPK. This compound's ability to induce apoptosis, regulate autophagy, and mitigate oxidative stress further underscores its potential as a lead compound for drug development. While the existing data is promising, further investigation into the pharmacokinetics, safety profile, and efficacy in more complex preclinical models is warranted to translate these findings into clinical applications. This guide provides a foundational resource for scientists dedicated to advancing the therapeutic development of these potent natural compounds.

References

- 1. A Multi-Level Study on the Anti-Lung Cancer Mechanism of this compound, a Key Component of Fritillaria ussuriensis Maxim.: Integrating Quality Analysis, Network Pharmacology, Bioinformatics Analysis, and Experimental Validation [mdpi.com]

- 2. This compound inhibits colorectal cancer cell proliferation by inducing apoptosis and autophagy and modulating key metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - LKT Labs [lktlabs.com]

- 4. Pharmacodynamics and Cellular Uptake of Peimine and this compound in Inflammatory Model Non-Small-Cell Lung Cancer Epithelial Cells (A549) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. This compound Induces G0/G1-Phase Arrest, Apoptosis, and Autophagy via the ROS/JNK Signaling Pathway in Human Osteosarcoma Cells in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound inhibits colorectal cancer cell proliferation by inducing apoptosis and autophagy and modulating key metabolic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound Protects against Lipopolysaccharide-Induced Mastitis by Inhibiting the AKT/NF-κB, ERK1/2 and p38 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synergistic anti-inflammatory effects of peimine, this compound, and forsythoside a combination on LPS-induced acute lung injury by inhibition of the IL-17-NF-κB/MAPK pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Anti-inflammatory activity of this compound in acetic acid-induced ulcerative colitis model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound Protects Dopaminergic Neurons from Inflammation-Induced Cell Death by Inhibiting the ERK1/2 and NF-κB Signalling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound Protects Dopaminergic Neurons from Inflammation-Induced Cell Death by Inhibiting the ERK1/2 and NF-κB Signalling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. This compound Reduces ARTS-Mediated Degradation of XIAP by Modulating the PINK1/Parkin Pathway to Ameliorate 6-Hydroxydopamine Toxicity and α-Synuclein Accumulation in Parkinson’s Disease Models In Vivo and In Vitro [mdpi.com]

- 17. Peimine, an Anti-Inflammatory Compound from Chinese Herbal Extracts, Modulates Muscle-Type Nicotinic Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

Investigating the Biological Activity of Peiminine Extracts: A Technical Guide

Introduction

Peiminine (B1679210), a major isosteroid alkaloid extracted from the bulbs of Fritillaria plants, has a long history in traditional Chinese medicine for its antitussive and expectorant properties.[1][2] Modern pharmacological research has unveiled a broader spectrum of biological activities, positioning this compound as a compound of significant interest for drug development. Its potent anti-inflammatory and anti-cancer effects have been demonstrated across a variety of preclinical models.[3][4][5] This technical guide provides an in-depth overview of the biological activities of this compound, focusing on its molecular mechanisms, relevant experimental protocols, and quantitative data for researchers, scientists, and drug development professionals.

Core Biological Activities

This compound exhibits a range of pharmacological effects, with its anti-cancer and anti-inflammatory activities being the most extensively studied.

Anti-Cancer Activity

This compound has demonstrated significant therapeutic potential against various cancers by modulating key signaling pathways that govern cell proliferation, survival, apoptosis (programmed cell death), and autophagy.[3][6]

-

Lung Cancer: In non-small-cell lung cancer (NSCLC) H1299 cells, this compound inhibits cell viability in a dose-dependent manner and modulates genes involved in the PI3K-Akt pathway.[3] It downregulates anti-apoptotic Bcl-2 and upregulates pro-apoptotic Bax, promoting apoptosis.[3]

-

Colorectal Cancer: this compound represses colorectal cancer (CRC) cell proliferation by inducing both apoptosis and autophagic cell death.[6][7] Studies on HCT-116 cells show a dose-dependent decrease in cell viability.[6]

-

Breast Cancer: In the MCF7 breast cancer cell line, this compound prevents cell viability with an IC50 value of 5 µg/mL.[8] It induces apoptosis and causes cell cycle arrest at the S and G2/M phases.[8] It also shows synergistic action with Adriamycin by suppressing the PI3K-Akt pathway.[3]

-

Osteosarcoma: this compound induces G0/G1-phase arrest, apoptosis, and autophagy in human osteosarcoma cells through the generation of reactive oxygen species (ROS) and activation of the JNK signaling pathway.[9]

Anti-Inflammatory Activity

This compound exerts potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators and suppressing key inflammatory signaling pathways.[1][10]

-

Ulcerative Colitis: In an acetic acid-induced ulcerative colitis model in mice, this compound treatment reduced levels of nitric oxide (NO), myeloperoxidase (MPO), and pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[4]

-

Mastitis: this compound protects against lipopolysaccharide (LPS)-induced mastitis by inhibiting the production of pro-inflammatory mediators (TNF-α, IL-6, IL-1β) through the suppression of the AKT/NF-κB, ERK1/2, and p38 signaling pathways.[11]

-

Osteoarthritis: In mouse articular chondrocytes, this compound inhibits the inflammatory response induced by IL-1β.[10]

-

Acne: this compound has been shown to inhibit Cutibacterium acnes-induced expression of inflammatory mediators by suppressing the activation of the NF-κB pathway.[12]

Data Presentation: Quantitative Analysis of this compound's Bioactivity

The following tables summarize the quantitative data from various studies on the efficacy of this compound.

Table 1: Anti-Cancer Activity of this compound

| Cancer Type | Cell Line | Concentration | Effect | Citation |

| Lung Cancer | H1299 | 6 µM - 200 µM | Dose-dependent reduction in cell viability. | [3] |

| Colorectal Cancer | HCT-116 | 50 µM - 400 µM | Dose-dependent decrease in the number of viable cells. | [6] |

| Breast Cancer | MCF7 | 5 µg/mL | IC50 value; significant prevention of cell viability. | [8] |

| Hepatocellular Carcinoma | HepG2 | 4.58 µg/mL | IC50 value at 24 hours. | [13] |

| Osteosarcoma | U2OS, MG63 | 200 µM | Induction of apoptosis and autophagy. | [9] |

Table 2: Anti-Inflammatory Activity of this compound

| Disease Model | System | Treatment | Effect | Citation |

| Ulcerative Colitis | Acetic acid-induced mice | This compound injection | Reduced levels of NO, MPO, IL-1β, IL-6, and TNF-α. | [4] |

| Mastitis | LPS-induced mice | Intraperitoneal this compound | Reduced production of TNF-α, IL-6, and IL-1β. | [11] |

| Inflammation | A549 cells (TNF-α induced) | 100 µg/mL this compound | Significant anti-inflammatory effects (reduced IL-8, MMP-9). | [14] |

| Macrophage Function | Murine peritoneal macrophages | 1, 3, 6 mg/kg oral admin. | Dose-dependent reduction in oxygen/nitrogen free radicals; decreased IL-12, increased IL-10. | [15] |

| Acne | C. acnes-induced mice | Topical this compound | Ameliorated histological symptoms; reduced IL-1β, IL-6, TNF-α expression. | [12] |

Key Signaling Pathways Modulated by this compound

This compound's biological activities are mediated through its interaction with several critical intracellular signaling pathways.

PI3K/Akt/mTOR Pathway

This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[3] this compound has been shown to inhibit this pathway in lung cancer, breast cancer, and colorectal cancer.[3][6] Its inhibitory action leads to decreased cell proliferation and the induction of apoptosis and autophagy.[3][16]

NF-κB and MAPK Signaling Pathways

The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are crucial in the inflammatory response. This compound suppresses the activation of NF-κB and MAPKs (including ERK1/2 and p38), thereby inhibiting the transcription and production of pro-inflammatory cytokines and mediators like TNF-α, IL-6, COX-2, and iNOS.[11][12]

Experimental Protocols

Investigating the biological activity of this compound involves a series of standard and specialized laboratory techniques.

Extraction and Quantification

-

Extraction: this compound is typically extracted from the dried bulbs of Fritillaria species. The specific methodologies may vary, but they generally involve solvent extraction followed by purification steps.

-

Quantification (UHPLC-MS/MS): Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) is a precise method used to determine the content of this compound in plant extracts.[3]

-

Standard Preparation: A reference standard of this compound is accurately weighed and dissolved in a solvent like methanol (B129727) to create a stock solution of known concentration.[3]

-

Sample Preparation: The plant extract is processed and dissolved in an appropriate solvent.

-

Chromatographic Separation: The sample is injected into the UHPLC system, where this compound is separated from other components on a chromatographic column.

-

Mass Spectrometry Detection: The separated compound is ionized and detected by the mass spectrometer, allowing for accurate quantification based on the standard curve.

-

In Vitro Assays

-

Cell Viability Assay (CCK-8 or MTT): This assay measures the cytotoxic or anti-proliferative effects of this compound.

-

Cells (e.g., HCT-116, H1299) are seeded in 96-well plates.[3][6]

-

After cell adherence, they are treated with various concentrations of this compound for a specified time (e.g., 24, 48 hours).[6]

-

A reagent like CCK-8 or MTT is added to each well. The reagent is converted by metabolically active cells into a colored product.

-

The absorbance is measured with a microplate reader, and cell viability is calculated relative to untreated control cells.

-

-

Apoptosis Assay (Flow Cytometry): This method quantifies the number of cells undergoing apoptosis.

-

Cells are treated with this compound for a designated period.

-

Both floating and adherent cells are collected and washed.

-

Cells are stained with Annexin V (which binds to apoptotic cells) and Propidium Iodide (PI, which stains necrotic or late apoptotic cells).[6]

-

The stained cells are analyzed using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

-

Western Blotting: This technique is used to detect and quantify the expression levels of specific proteins within signaling pathways.

-

Cells are treated with this compound, and total protein is extracted.

-

Protein concentration is determined, and equal amounts of protein are separated by size via SDS-PAGE.

-

The separated proteins are transferred to a membrane (e.g., PVDF).

-

The membrane is incubated with primary antibodies specific to the target proteins (e.g., p-AKT, NF-κB p65, Bcl-2, Bax).[11]

-

A secondary antibody conjugated to an enzyme is added, and a chemiluminescent substrate is used to visualize the protein bands.

-

Experimental Workflow Visualization

The general process for evaluating the bioactivity of this compound follows a logical progression from initial screening to in-depth mechanistic studies and in vivo validation.

Conclusion

This compound is a versatile natural compound with well-documented anti-cancer and anti-inflammatory properties. Its ability to modulate multiple key signaling pathways, including PI3K/Akt/mTOR, NF-κB, and MAPKs, underscores its therapeutic potential. The data and protocols summarized in this guide offer a solid foundation for researchers and drug developers. Further investigation is warranted to fully elucidate its mechanisms of action, explore its efficacy in more complex disease models, and advance its development as a potential therapeutic agent for cancer and inflammatory diseases.

References

- 1. selleckchem.com [selleckchem.com]

- 2. This compound - LKT Labs [lktlabs.com]

- 3. mdpi.com [mdpi.com]

- 4. Anti-inflammatory activity of this compound in acetic acid-induced ulcerative colitis model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound inhibits colorectal cancer cell proliferation by inducing apoptosis and autophagy and modulating key metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound inhibits colorectal cancer cell proliferation by inducing apoptosis and autophagy and modulating key metabolic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ijper.org [ijper.org]

- 9. This compound Induces G0/G1-Phase Arrest, Apoptosis, and Autophagy via the ROS/JNK Signaling Pathway in Human Osteosarcoma Cells in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound inhibits the IL-1β induced inflammatory response in mouse articular chondrocytes and ameliorates murine osteoarthritis - Food & Function (RSC Publishing) [pubs.rsc.org]

- 11. This compound Protects against Lipopolysaccharide-Induced Mastitis by Inhibiting the AKT/NF-κB, ERK1/2 and p38 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Pharmacodynamics and Cellular Uptake of Peimine and this compound in Inflammatory Model Non-Small-Cell Lung Cancer Epithelial Cells (A549) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The effects of oral administration of this compound on the functions of peritoneal macrophages [ijtmgh.com]

- 16. [PDF] this compound regulates the biological characteristics of colorectal cancer cells via P13K/Akt/mTOR and oxidative stress pathways | Semantic Scholar [semanticscholar.org]

Peiminine Target Identification and Validation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Peiminine (B1679210)

This compound is a major bioactive isosteroid alkaloid derived from the bulbs of Fritillaria species, which are used in traditional Chinese medicine. Emerging research has highlighted its significant pharmacological potential, particularly in oncology and inflammatory diseases. This compound exerts its biological effects by modulating a variety of cellular signaling pathways, making the precise identification and validation of its molecular targets a critical step in its development as a therapeutic agent. This guide provides a comprehensive overview of the current understanding of this compound's targets and details the experimental methodologies for their identification and validation.

Identified Molecular Targets and Signaling Pathways of this compound

This compound's therapeutic effects are attributed to its modulation of several key signaling pathways. The primary focus of research has been on its anti-cancer properties, with a significant body of evidence pointing to the PI3K-Akt signaling pathway as a central mechanism.[1] Additionally, this compound has been shown to influence other critical pathways involved in cell survival, proliferation, and inflammation, including the MAPK/ERK, NF-κB, and ROS/JNK pathways .

The PI3K-Akt Signaling Pathway

The PI3K-Akt pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is a common feature in many human cancers. This compound has been demonstrated to suppress this pathway, contributing to its anti-tumor activity in various cancers, including lung, breast, and colorectal cancer, as well as glioblastoma.[1]

Network pharmacology and molecular docking studies have identified several potential direct targets of this compound within this pathway. Notably, PIK3CG (Phosphatidylinositol-4,5-bisphosphate 3-kinase catalytic subunit gamma), SRC (Proto-oncogene tyrosine-protein kinase Src), and JAK3 (Janus kinase 3) have been predicted as key interacting proteins.[1] Molecular docking simulations have estimated a strong binding affinity between this compound and PIK3CG, with a binding energy of -10.1 kcal/mol.

Other Key Signaling Pathways

-

MAPK/ERK Pathway: This pathway is involved in the regulation of cell proliferation, differentiation, and survival. This compound has been shown to inhibit the MAPK/ERK pathway, contributing to its anti-inflammatory and anti-cancer effects.

-

NF-κB Pathway: The NF-κB signaling pathway is a key regulator of the inflammatory response. This compound can suppress the activation of NF-κB, leading to a reduction in the production of pro-inflammatory cytokines.

-

ROS/JNK Pathway: In osteosarcoma, this compound has been found to induce apoptosis and autophagy through the generation of reactive oxygen species (ROS) and activation of the JNK signaling pathway.[2]

Quantitative Data on this compound's Biological Activity

The following tables summarize the available quantitative data on the biological effects of this compound.

| Cell Line | Assay | IC50 Value | Reference |

| H1299 (Lung Cancer) | Cell Viability | 97.4 µM | [3] |

| MCF7 (Breast Cancer) | Cell Viability | 5 µg/mL | |

| MG-63 (Osteosarcoma) | Cell Viability | ~100-200 µM (at 48h) | [4] |

| Saos-2 (Osteosarcoma) | Cell Viability | ~100-200 µM (at 48h) | [4] |

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Target | Method | Binding Energy | Reference |

| PIK3CG | Molecular Docking | -10.1 kcal/mol |

Table 2: Predicted Binding Affinity of this compound

Experimental Protocols for Target Identification and Validation

A multi-faceted approach is essential for the robust identification and validation of this compound's molecular targets. This section outlines key experimental protocols, from initial target discovery to functional validation.

Experimental Workflow for Target Identification and Validation

References

- 1. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Peimine, an Anti-Inflammatory Compound from Chinese Herbal Extracts, Modulates Muscle-Type Nicotinic Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An update of label-free protein target identification methods for natural active products [thno.org]

- 4. researchgate.net [researchgate.net]

Unveiling the Anti-Inflammatory Potential of Peiminine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peiminine (B1679210), a major isosteroidal alkaloid extracted from the bulbs of Fritillaria species, has long been a component of traditional Chinese medicine. Emerging scientific evidence has illuminated its potent anti-inflammatory properties, positioning it as a promising candidate for the development of novel therapeutics for a range of inflammatory conditions. This technical guide provides an in-depth overview of the anti-inflammatory effects of this compound, detailing its mechanisms of action, summarizing key quantitative data, and outlining experimental protocols to facilitate further research and development.

This compound has demonstrated significant efficacy in mitigating inflammatory responses in various preclinical models, including those for ulcerative colitis, mastitis, osteoarthritis, and acne.[1][2][3][4] Its therapeutic effects are attributed to its ability to modulate key signaling pathways and reduce the production of pro-inflammatory mediators.

Molecular Mechanisms of Anti-Inflammatory Action

This compound exerts its anti-inflammatory effects through the modulation of several critical intracellular signaling pathways. The primary mechanisms identified to date involve the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, with potential interactions with the JAK-STAT pathway also under investigation.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. This compound has been shown to effectively suppress the activation of this pathway.[5][6] In various inflammatory models, this compound treatment leads to a dose-dependent inhibition of the phosphorylation of key proteins in the NF-κB cascade, including IκBα and the p65 subunit of NF-κB.[6] This inhibition prevents the translocation of NF-κB into the nucleus, thereby downregulating the expression of its target genes, which include pro-inflammatory cytokines and enzymes.

Modulation of the MAPK Signaling Pathway

The MAPK signaling pathway, which includes extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 MAPKs, plays a crucial role in cellular responses to external stressors and inflammatory stimuli. This compound has been demonstrated to suppress the activation of ERK1/2 and p38 MAPK pathways in response to inflammatory triggers.[6][7] By inhibiting the phosphorylation of these kinases, this compound disrupts downstream signaling events that lead to the production of inflammatory mediators. Interestingly, in some contexts, this compound's inhibitory effect on NF-κB activation occurs without affecting the MAPK pathways, suggesting a selective mechanism of action.[3]

Potential Involvement of the JAK-STAT Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is another critical signaling cascade in immunity and inflammation. While direct studies on this compound's effect on the JAK-STAT pathway are still emerging, its ability to target upstream signaling molecules and its broad anti-inflammatory profile suggest a potential role in modulating this pathway. The JAK-STAT pathway is activated by various cytokines, and its downstream effects include the transcription of genes involved in cell proliferation, differentiation, and inflammation.[8][9] Further research is warranted to fully elucidate the interaction between this compound and the JAK-STAT signaling cascade.

Quantitative Effects on Inflammatory Mediators

The anti-inflammatory activity of this compound is substantiated by its quantifiable effects on the production and expression of key inflammatory mediators. The following tables summarize the dose-dependent effects of this compound on various inflammatory markers as reported in the literature.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Production

| Inflammatory Mediator | Model System | This compound Concentration | % Reduction (approx.) | Reference |

| TNF-α | LPS-induced mastitis in mice | 25-100 mg/kg | 30-60% | [6] |

| Acetic acid-induced ulcerative colitis in mice | 10-40 mg/kg | 25-50% | [1] | |

| C. acnes-induced macrophages | 20-120 µM | 40-70% | [3] | |

| IL-6 | LPS-induced mastitis in mice | 25-100 mg/kg | 35-65% | [6] |

| Acetic acid-induced ulcerative colitis in mice | 10-40 mg/kg | 30-55% | [1] | |

| C. acnes-induced macrophages | 20-120 µM | 50-80% | [3] | |

| IL-1β | LPS-induced mastitis in mice | 25-100 mg/kg | 40-70% | [6] |

| Acetic acid-induced ulcerative colitis in mice | 10-40 mg/kg | 35-60% | [1] | |

| C. acnes-induced macrophages (pro-IL-1β) | 20-120 µM | 30-60% | [3] | |

| IL-12 | LPS-stimulated peritoneal macrophages (ex vivo) | 1-6 mg/kg (in vivo) | Dose-dependent decrease | [10] |

| IL-10 | LPS-stimulated peritoneal macrophages (ex vivo) | 1-3 mg/kg (in vivo) | Significant increase | [10] |

Table 2: Effect of this compound on Inflammatory Enzymes and Other Mediators

| Inflammatory Mediator | Model System | This compound Concentration | % Reduction (approx.) | Reference |

| COX-2 | Acetic acid-induced ulcerative colitis in mice | 10-40 mg/kg | 30-50% (gene expression) | [1] |

| C. acnes-induced macrophages | 20-120 µM | 40-70% (protein expression) | [3] | |

| iNOS | Acetic acid-induced ulcerative colitis in mice | 10-40 mg/kg | 25-45% (gene expression) | [1] |

| Nitric Oxide (NO) | Acetic acid-induced ulcerative colitis in mice | 10-40 mg/kg | 20-40% | [1] |

| Myeloperoxidase (MPO) | Acetic acid-induced ulcerative colitis in mice | 10-40 mg/kg | 25-50% | [1] |

Experimental Protocols

To facilitate reproducible research, this section provides detailed methodologies for key experiments cited in the literature on this compound's anti-inflammatory effects.

In Vivo Model: Acetic Acid-Induced Ulcerative Colitis in Mice

This model is used to evaluate the efficacy of anti-inflammatory agents in a setting that mimics human ulcerative colitis.

-

Animal Model: Male BALB/c mice are typically used.

-

Induction of Colitis: Ulcerative colitis is induced by intra-rectal administration of 100 μl of 4% acetic acid. A control group receives saline.[1]

-

This compound Administration: this compound, dissolved in a suitable vehicle (e.g., PBS), is administered orally or intraperitoneally at varying doses (e.g., 10, 20, 40 mg/kg) daily for a specified period (e.g., 15 days) following the induction of colitis.[1]

-

Assessment of Inflammation:

-

Disease Activity Index (DAI): Evaluated daily based on weight loss, stool consistency, and rectal bleeding.

-

Myeloperoxidase (MPO) Activity: Colon tissue is homogenized, and MPO activity, an indicator of neutrophil infiltration, is measured using a colorimetric assay.[1]

-

Nitric Oxide (NO) Levels: NO levels in colon tissue homogenates are determined using the Griess reagent.[1]

-

Cytokine Measurement: Levels of TNF-α, IL-1β, and IL-6 in colon tissue homogenates are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[1]

-

Gene Expression Analysis: Total RNA is extracted from colon tissue, and the mRNA expression of IL-1β, IL-6, TNF-α, iNOS, and COX2 is quantified using quantitative real-time PCR (qPCR).[1]

-

Histopathological Evaluation: Colon tissue is fixed, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess tissue damage and inflammatory cell infiltration.[1]

-

In Vitro Model: Lipopolysaccharide (LPS)-Stimulated Macrophages

This model is widely used to study the cellular and molecular mechanisms of inflammation.

-

Cell Culture: Mouse bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., RAW 264.7) are cultured in appropriate media.

-

This compound Pre-treatment: Cells are pre-treated with various concentrations of this compound (e.g., 20, 60, 120 µM) for a specified duration (e.g., 30 minutes to 1 hour).[3]

-

Inflammatory Stimulation: Cells are then stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a defined period (e.g., 6 hours for mRNA analysis, 24 hours for protein analysis).[3]

-

Analysis of Inflammatory Markers:

-

Cell Viability: Assessed using assays such as MTT to ensure that the observed effects are not due to cytotoxicity.[11]

-

Cytokine Measurement: Levels of TNF-α, IL-6, and IL-1β in the culture supernatant are measured by ELISA.[6]

-

Gene Expression Analysis: mRNA levels of pro-inflammatory genes are quantified by qPCR.[3]

-

Western Blot Analysis: Whole-cell lysates are prepared, and the protein expression and phosphorylation status of key signaling molecules (e.g., p-p65, p-IκBα, p-ERK, p-p38) are determined by Western blotting.[6]

-

Conclusion and Future Directions

The accumulated evidence strongly supports the anti-inflammatory properties of this compound, highlighting its potential as a therapeutic agent for a variety of inflammatory diseases. Its multifaceted mechanism of action, primarily through the inhibition of the NF-κB and MAPK signaling pathways, provides a solid foundation for its therapeutic application.

Future research should focus on several key areas to advance the clinical translation of this compound:

-

Pharmacokinetic and Pharmacodynamic Studies: Comprehensive studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, as well as to establish a clear dose-response relationship in relevant disease models.

-

Toxicology and Safety Assessment: Rigorous safety and toxicology studies are essential to determine the therapeutic window and potential side effects of this compound.

-

Clinical Trials: Well-designed clinical trials are required to evaluate the efficacy and safety of this compound in human subjects with inflammatory conditions.

-

Structural Optimization: Medicinal chemistry efforts could focus on optimizing the structure of this compound to enhance its potency, selectivity, and pharmacokinetic properties.

References

- 1. Anti-inflammatory activity of this compound in acetic acid-induced ulcerative colitis model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound inhibits the IL-1β induced inflammatory response in mouse articular chondrocytes and ameliorates murine osteoarthritis - Food & Function (RSC Publishing) [pubs.rsc.org]

- 3. This compound Exerts Its Anti-Acne Effects by Regulating the NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound Protects against Lipopolysaccharide-Induced Mastitis by Inhibiting the AKT/NF-κB, ERK1/2 and p38 Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound Suppresses RANKL-Induced Osteoclastogenesis by Inhibiting the NFATc1, ERK, and NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]

- 10. The effects of oral administration of this compound on the functions of peritoneal macrophages [ijtmgh.com]

- 11. researchgate.net [researchgate.net]

Peiminine's Modulatory Role in the PI3K/Akt Signaling Pathway: A Technical Guide

Introduction

Peiminine, a primary isosteroid alkaloid isolated from the bulbs of Fritillaria species, has garnered significant attention in biomedical research for its diverse pharmacological activities, including anti-inflammatory, antitussive, and notably, anti-cancer properties.[1][2][3] The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial intracellular cascade that governs essential cellular processes such as cell growth, proliferation, survival, and metabolism.[4][5][6] Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention. This technical guide provides an in-depth analysis of the mechanisms by which this compound modulates the PI3K/Akt signaling pathway, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.

Mechanism of Action: this compound as a PI3K/Akt Pathway Inhibitor

This compound exerts its anti-tumor effects by intervening in the PI3K/Akt signaling cascade. The primary mechanism involves the downregulation of key components of this pathway. Evidence suggests that this compound treatment leads to a decrease in the expression of PI3K and subsequently reduces the phosphorylation of Akt, its downstream effector.[1][3][7][8] This inhibition of Akt activation curtails the pro-survival and pro-proliferative signals that are typically hyperactive in cancer cells.

The suppression of the PI3K/Akt pathway by this compound initiates a cascade of downstream events culminating in apoptosis and cell cycle arrest. A key consequence is the modulation of the Bcl-2 family of proteins. This compound treatment has been shown to upregulate the expression of the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2.[1][7][9] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of the caspase cascade, ultimately executing programmed cell death.

Furthermore, this compound's influence on the PI3K/Akt pathway can induce cell cycle arrest, thereby halting the proliferation of cancer cells.[7] By inhibiting the signaling that drives cell cycle progression, this compound prevents cancer cells from dividing and expanding.

Caption: this compound inhibits the PI3K/Akt pathway, leading to apoptosis.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various cancer cell lines and molecular targets as reported in the literature.

Table 1: In Vitro Efficacy of this compound on Cancer Cell Lines

| Cell Line | Cancer Type | Parameter | Value | Treatment Duration | Reference |

| H1299 | Non-small cell lung cancer | IC50 | 97.4 µM | 24 h | [1] |

| MCF7 | Breast carcinoma | IC50 | 5 µg/mL | Not Specified | [7] |

| MCF7 | Breast carcinoma | Cell Viability | 89.54% | 1 µg/mL | [7] |

| MCF7 | Breast carcinoma | Cell Viability | 72.86% | 2 µg/mL | [7] |

| MCF7 | Breast carcinoma | Cell Viability | 51.29% | 5 µg/mL | [7] |

| MCF7 | Breast carcinoma | Cell Viability | 38.43% | 10 µg/mL | [7] |

| MCF7 | Breast carcinoma | Cell Viability | 12.59% | 15 µg/mL | [7] |

| HepG2 | Hepatocellular carcinoma | IC50 | 4.58 µg/mL | 24 h | [9][10] |

| HepG2 | Hepatocellular carcinoma | IC50 | 4.05 µg/mL | 48 h | [9] |

| HepG2 | Hepatocellular carcinoma | IC50 | 3.79 µg/mL | 72 h | [9] |

| MG-63 & Saos-2 | Osteosarcoma | IC50 | Not specified, but significant inhibition at 100 & 200 µM | 48 h | [11] |

Table 2: Effect of this compound on Gene and Protein Expression

| Target Molecule | Change in Expression | Cell Line | This compound Concentration | Reference |

| PI3K (mRNA) | Downregulated | H1299 | 12 µM, 25 µM | [1] |

| AKT (mRNA) | Downregulated | H1299 | 6 µM, 12 µM, 25 µM | [1] |

| PI3K (protein) | Downregulated | MCF7 | Not Specified | [7] |

| Akt (protein) | Downregulated | MCF7 | Not Specified | [7] |

| p-AKT (protein) | Inhibited | Mammary Tissue | Not Specified | [3] |

| Bax (mRNA) | Upregulated | H1299 | 6 µM, 12 µM, 25 µM | [1] |

| Bcl-2 (mRNA) | Downregulated | H1299 | 6 µM, 12 µM, 25 µM | [1] |

| Bax (protein) | Upregulated | MCF7 | Not Specified | [7] |

| Bcl-2 (protein) | Downregulated | HepG2 | 2-6 µg/mL | [9] |

| Caspase-3 (protein) | Upregulated | HepG2 | 2-6 µg/mL | [9] |

| Caspase-8 (protein) | Upregulated | HepG2 | 2-6 µg/mL | [9] |

| Caspase-9 (protein) | Upregulated | HepG2 | 2-6 µg/mL | [9] |

| Cleaved PARP1 | Upregulated | HepG2 | 2-6 µg/mL | [9] |

Table 3: this compound-Induced Apoptosis and Cell Cycle Arrest

| Cell Line | Parameter | This compound Concentration | Result | Reference |

| MCF7 | % Apoptotic Cells | IC25 (2.5 µg/mL) | 15.64% | [7] |

| MCF7 | % Apoptotic Cells | IC50 (5 µg/mL) | 38.24% | [7] |

| MCF7 | % Apoptotic Cells | IC75 (7.5 µg/mL) | 52.81% | [7] |

| MCF7 | Cell Cycle Arrest | Dose-dependent | S and G2/M phase | [7] |

| HepG2 | Cell Cycle Arrest | Not Specified | G2/M phase | [9] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Caption: General experimental workflow for studying this compound's effects.

1. Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cells.

-

Cell Lines and Culture: Human cancer cell lines such as H1299, MCF7, or HepG2 are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.[12]

-

Seeding: Cells are seeded into 96-well plates at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

-

This compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0.7 µM to 200 µM or 1 to 15 µg/mL).[1][7] A control group with vehicle (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for specified durations (e.g., 24, 48, or 72 hours).[9]

-

MTT Addition and Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[13]

-

Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader. Cell viability is calculated as a percentage of the control group.

2. Quantitative Real-Time PCR (qRT-PCR)

This technique is used to quantify the mRNA expression levels of target genes.

-

RNA Extraction: Total RNA is extracted from this compound-treated and control cells using a commercial RNA extraction kit (e.g., TRIzol reagent) according to the manufacturer's instructions.

-

Reverse Transcription: First-strand cDNA is synthesized from the extracted RNA using a reverse transcription kit.

-

PCR Amplification: qRT-PCR is performed using a thermal cycler with SYBR Green master mix and specific primers for the target genes (PI3K, AKT, PTEN, Bax, Bcl-2) and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

-

Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method.

3. Western Blotting

This method is employed to detect and quantify specific proteins.

-

Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.[11] The protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.[11]

-

Antibody Incubation: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for PI3K, Akt, p-Akt, Bax, Bcl-2, caspases, and a loading control (e.g., β-actin or GAPDH).

-

Secondary Antibody and Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: The intensity of the bands is quantified using image analysis software.

4. Flow Cytometry for Apoptosis and Cell Cycle Analysis

This technique is used to analyze apoptosis and cell cycle distribution.

-

Cell Preparation: this compound-treated and control cells are harvested, washed with ice-cold PBS, and resuspended in binding buffer.

-

Apoptosis Analysis: Cells are stained with an Annexin V-FITC and Propidium Iodide (PI) apoptosis detection kit according to the manufacturer's protocol.

-

Cell Cycle Analysis: For cell cycle analysis, cells are fixed in 70% ethanol (B145695) overnight at -20°C. The fixed cells are then washed and stained with PI containing RNase A.

-

Data Acquisition and Analysis: The stained cells are analyzed using a flow cytometer. The percentages of apoptotic cells (early and late) and the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) are determined using appropriate software.

Conclusion

This compound demonstrates significant potential as an anti-cancer agent through its effective modulation of the PI3K/Akt signaling pathway. By inhibiting key components of this pathway, this compound successfully induces apoptosis and cell cycle arrest in various cancer cell models. The comprehensive data and methodologies presented in this guide offer a solid foundation for further research into the therapeutic applications of this compound. Future investigations should focus on elucidating the precise molecular interactions of this compound with PI3K and Akt, as well as evaluating its efficacy and safety in preclinical and clinical settings. The continued exploration of this compound's mechanism of action will be pivotal in developing novel and effective cancer therapies.

References

- 1. A Multi-Level Study on the Anti-Lung Cancer Mechanism of this compound, a Key Component of Fritillaria ussuriensis Maxim.: Integrating Quality Analysis, Network Pharmacology, Bioinformatics Analysis, and Experimental Validation [mdpi.com]

- 2. selleckchem.com [selleckchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Modulation of the PI3K/Akt/mTOR signaling pathway by probiotics as a fruitful target for orchestrating the immune response - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Modulation of the PI3K/Akt/mTOR signaling pathway by probiotics as a fruitful target for orchestrating the immune response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ijper.org [ijper.org]

- 8. This compound Protects against Lipopolysaccharide-Induced Mastitis by Inhibiting the AKT/NF-κB, ERK1/2 and p38 Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. | BioWorld [bioworld.com]

- 10. researchgate.net [researchgate.net]

- 11. This compound Induces G0/G1-Phase Arrest, Apoptosis, and Autophagy via the ROS/JNK Signaling Pathway in Human Osteosarcoma Cells in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound inhibits colorectal cancer cell proliferation by inducing apoptosis and autophagy and modulating key metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pharmacodynamics and Cellular Uptake of Peimine and this compound in Inflammatory Model Non-Small-Cell Lung Cancer Epithelial Cells (A549) - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the In Vitro Effects of Peiminine on NF-κB Activation

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nuclear Factor-kappa B (NF-κB) is a pivotal transcription factor complex that orchestrates a wide array of genes involved in inflammation, immunity, and cell survival. Its dysregulation is implicated in numerous inflammatory diseases, making it a prime target for therapeutic intervention. Peiminine, a major isosteroid alkaloid extracted from the bulbs of Fritillaria species, has demonstrated significant anti-inflammatory properties.[1][2][3][4] This technical guide provides a comprehensive overview of the molecular mechanisms by which this compound modulates the NF-κB signaling pathway in vitro. The primary mechanism involves the inhibition of IκBα phosphorylation and degradation, which consequently prevents the nuclear translocation of the active NF-κB p65 subunit.[1][5][6][7] This guide summarizes the quantitative effects, details the underlying experimental protocols, and provides visual diagrams of the signaling cascade and experimental workflows.

Mechanism of Action: this compound as an NF-κB Inhibitor

The canonical NF-κB signaling pathway is typically held in an inactive state in the cytoplasm, where the NF-κB heterodimer (most commonly p65/p50) is bound to an inhibitory protein, IκBα. Upon stimulation by pro-inflammatory signals such as Lipopolysaccharide (LPS) or Receptor Activator of Nuclear Factor-κB Ligand (RANKL), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα unmasks the nuclear localization signal on the p65 subunit, facilitating its translocation into the nucleus.[2][8] Once in the nucleus, p65 binds to specific DNA sequences (κB sites) in the promoter regions of target genes, initiating the transcription of pro-inflammatory mediators like TNF-α, IL-6, and COX-2.[2][3]

In vitro studies consistently show that this compound exerts its anti-inflammatory effect by intervening early in this cascade. Evidence points to this compound's ability to suppress the phosphorylation of IκBα.[1][2][5][6] By preventing IκBα phosphorylation, this compound effectively blocks its degradation, thereby keeping the NF-κB p65 subunit sequestered in the cytoplasm.[7] This action inhibits the expression of NF-κB-dependent inflammatory genes.[2][9]

Signaling Pathway Diagram

Quantitative Data Summary

The inhibitory effects of this compound on NF-κB activation have been quantified across various in vitro models. The data consistently show a dose-dependent relationship.

| Cell Line / Model | Stimulant | This compound Conc. | Key Quantitative Observation | Outcome | Citation(s) |

| HMC-1 (Human Mast Cells) | PMACI | 10, 25, 50 µg/mL | Significantly inhibited phosphorylation of IκBα at all concentrations. Dose-dependently suppressed nuclear NF-κB expression. | Reduced pro-inflammatory cytokine production (TNF-α, IL-6, IL-8). | [5] |

| BMDMs (Mouse Macrophages) | C. acnes | 20, 60, 120 µM | Notably inhibited NF-κB (p65) phosphorylation starting at 60 µM. Suppressed IκB phosphorylation. | Inhibited mRNA expression of pro-IL-1β, COX-2, IL-6, and TNF-α. | [2] |

| RAW 264.7 (Mouse Macrophages) | C. acnes | 20, 60, 120 µM | Restrained NF-κB-dependent gene transcription in a luciferase reporter assay. | Validated suppression of NF-κB transcriptional activation. | [2] |

| BMMs (Bone Marrow Macrophages) | RANKL (50 ng/mL) | 10 µmol/L | Notably downregulated levels of NF-κB and phosphorylated NF-κB (p-NF-κB). Significantly decreased the level of phosphorylated IκB (p-IκB). | Suppressed osteoclast differentiation and function. | [1][6] |

| mMECs (Mouse Mammary Epithelial Cells) | LPS | Not specified | Inhibited the phosphorylation of NF-κB p65 and its upstream kinase AKT in a dose-dependent manner. | Reduced production of pro-inflammatory mediators (TNF-α, IL-6, IL-1β). | [4][9][10] |

| RAW 264.7 (Mouse Macrophages) | LPS (100 ng/mL) | Not specified | Mitigated the LPS-induced reduction in IκBα levels and the increase in p-IκBα levels. | Suppressed NF-κB activation and nuclear translocation. | [7] |

Detailed Experimental Protocols

The following are representative protocols for key experiments used to elucidate the effects of this compound on NF-κB activation in vitro.

Cell Culture and Treatment

-

Cell Seeding: Plate cells (e.g., RAW 264.7 macrophages, bone marrow-derived macrophages) in appropriate well plates (e.g., 6-well plates for Western Blot, 96-well plates for viability assays) at a predetermined density (e.g., 5 x 10⁵ cells/mL).

-

Incubation: Culture cells overnight in a humidified incubator at 37°C with 5% CO₂ to allow for adherence.

-

Pre-treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 20, 60, 120 µM). A vehicle control (e.g., DMSO) should be run in parallel. Incubate for a specified pre-treatment time (typically 1-4 hours).[7][9]

-

Stimulation: Add the inflammatory stimulus (e.g., LPS at 100 ng/mL or RANKL at 50 ng/mL) to the wells (except for the negative control group) and incubate for the required duration (e.g., 30 minutes for phosphorylation studies, 6-24 hours for cytokine expression).[2][6][7]

-

Harvesting: After incubation, harvest the cells for downstream analysis. For protein analysis, wash with ice-cold PBS and lyse the cells. For RNA analysis, lyse the cells directly in the plate using a lysis buffer.

Western Blot Analysis for NF-κB Pathway Proteins

This protocol is used to quantify the relative levels of total and phosphorylated proteins in the NF-κB pathway (e.g., p-p65, p65, p-IκBα, IκBα).

-

Cell Lysis: Lyse the harvested cells using ice-cold RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

-

Sample Preparation: Normalize protein amounts for each sample and mix with Laemmli sample buffer. Heat samples at 95°C for 5-10 minutes.

-

Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto a 10-12% SDS-polyacrylamide gel and run until adequate separation is achieved.

-

Membrane Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-